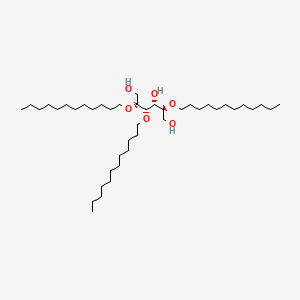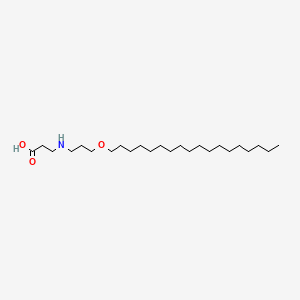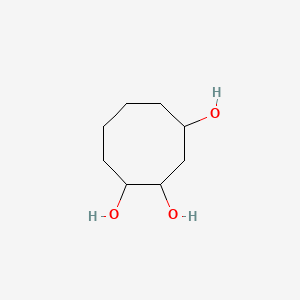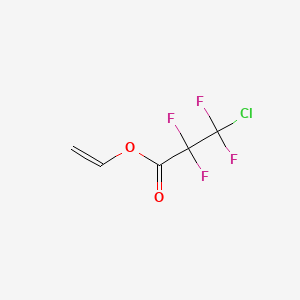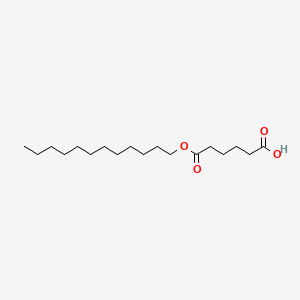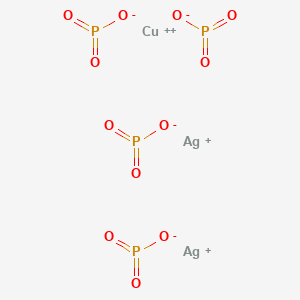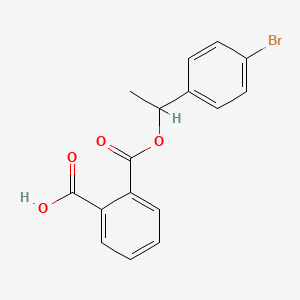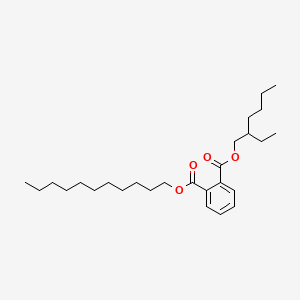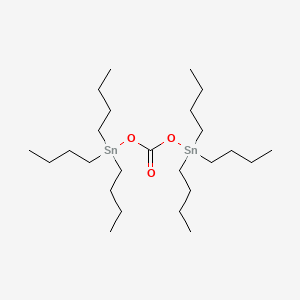
1-Methylnonyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylnonyl methacrylate is an organic compound belonging to the methacrylate family. It is characterized by its ester functional group, which is derived from methacrylic acid. This compound is known for its applications in polymer chemistry, where it serves as a monomer for the synthesis of various polymers and copolymers. Its unique structure imparts specific properties to the resulting polymers, making it valuable in multiple industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylnonyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-methylnonanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. The reaction between methacrylic acid and 1-methylnonanol is conducted in the presence of a catalyst, and the product is purified through distillation to obtain high-purity this compound .
化学反応の分析
Types of Reactions: 1-Methylnonyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-methylnonanol.
Transesterification: It can undergo transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic catalysts are used, with water as the hydrolyzing agent.
Transesterification: Catalysts like sodium methoxide are used to facilitate the exchange of ester groups.
Major Products:
Polymerization: Polymers and copolymers with varying properties.
Hydrolysis: Methacrylic acid and 1-methylnonanol.
Transesterification: Different methacrylate esters depending on the alcohol used
科学的研究の応用
1-Methylnonyl methacrylate has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer for synthesizing polymers with specific properties.
Material Science: Incorporated into materials for enhanced mechanical and thermal properties.
Biomedical Applications: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Industrial Applications: Employed in coatings, adhesives, and sealants due to its excellent adhesion and durability
作用機序
The mechanism of action of 1-methylnonyl methacrylate primarily involves its polymerization behavior. The ester group in its structure allows it to undergo free radical polymerization, forming long polymer chains. The resulting polymers exhibit properties such as flexibility, toughness, and resistance to environmental factors. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process .
類似化合物との比較
Methyl methacrylate: A widely used monomer with similar polymerization properties but different alkyl group.
Butyl methacrylate: Another methacrylate ester with a butyl group, offering different mechanical properties.
Ethyl methacrylate: Similar in structure but with an ethyl group, used in various polymer applications.
Uniqueness: 1-Methylnonyl methacrylate is unique due to its specific alkyl chain length, which imparts distinct properties to the resulting polymers. This makes it suitable for applications requiring specific mechanical and thermal characteristics .
特性
CAS番号 |
94159-14-5 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC名 |
decan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H26O2/c1-5-6-7-8-9-10-11-13(4)16-14(15)12(2)3/h13H,2,5-11H2,1,3-4H3 |
InChIキー |
WFBABIZEXSULPX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C)OC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


